molecular formula C11H17F2NO3 B2679912 Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate CAS No. 1987310-56-4

Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate

Cat. No. B2679912
CAS RN: 1987310-56-4
M. Wt: 249.258
InChI Key: RUGHRUGUZBVUFM-QMMMGPOBSA-N
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Description

Tert-butyl compounds are widely used in organic chemistry due to their unique properties. They are often used as protecting groups because they are stable under a variety of conditions and can be removed selectively .


Synthesis Analysis

Tert-butyl esters are commonly synthesized using flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . The InChI key and molecular formula provide specific information about the compound’s structure .


Chemical Reactions Analysis

Tert-butyl groups are known for their unique reactivity patterns. They are often used in chemical transformations and have implications in biosynthetic and biodegradation pathways .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined using various techniques. For example, the average mass and monoisotopic mass of a compound can be determined . Other properties such as temperature control and substrate concentration can also be analyzed .

Scientific Research Applications

Catalysis and Metabolic Studies

One study investigates the metabolism of CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, highlighting the involvement of tert-butyl groups in oxidative metabolic pathways. The study provides insights into the oxidative demethylation mechanisms involving the tert-butyl moiety, which could be relevant for understanding the metabolic fate of compounds containing similar tert-butyl structures (Prakash et al., 2008).

Synthesis of Aryl-Tetrahydropyridine Derivatives

Another research focuses on coupling reactions of tert-butylcarbonyl-protected pyridine derivatives with arylboronic acids, leading to the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This study demonstrates the compound's role in facilitating palladium-catalyzed coupling reactions, which are pivotal in synthesizing complex organic molecules (Wustrow & Wise, 1991).

Mechanistic Study in Acetylation Reactions

The mechanism of acetylation of tert-butanol catalyzed by 4-(dimethylamino)pyridine (DMAP) was explored, providing valuable insights into nucleophilic catalysis pathways. Understanding these mechanisms is essential for the development of efficient catalytic processes in organic synthesis (Xu et al., 2005).

Stereochemistry and Hydrogenation Reactions

Research on chiral (4-hydroxy-tetrafuranylidene)carboxylates presents the stereocontrolled synthesis of diastereomers through hydrogenation, showcasing the compound's application in producing stereochemically complex structures with potential pharmaceutical applications (Scheffler et al., 2002).

Synthetic Methods for Anticancer Intermediates

A synthesis method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in anticancer drug development, highlights the compound's significance in medicinal chemistry. This study showcases a rapid and high-yield synthetic route, emphasizing the importance of efficient synthetic strategies in drug discovery (Zhang et al., 2018).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. They include information on flammability, toxicity, and precautions to take when handling the compound .

properties

IUPAC Name

tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO3/c1-7(15)8-5-11(12,13)6-14(8)9(16)17-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGHRUGUZBVUFM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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